5-iodo-4-oxo-1H-quinoline-2-carboxylic acid
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Overview
Description
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6INO3 and a molecular weight of 315.06401 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-iodo-4-oxo-1H-quinoline-2-carboxylic acid typically involves the iodination of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid. One common method includes the reaction of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Chemical Reactions Analysis
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, which are useful in drug development.
Scientific Research Applications
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antibacterial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-iodo-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
1,4-Dihydro-4-oxoquinoline-2-carboxylic acid: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Contains additional functional groups that can enhance its biological activity.
The uniqueness of this compound lies in its iodine substitution, which can significantly alter its chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H6INO3 |
---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
5-iodo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-5-2-1-3-6-9(5)8(13)4-7(12-6)10(14)15/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
DBHMHURMPHTSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
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